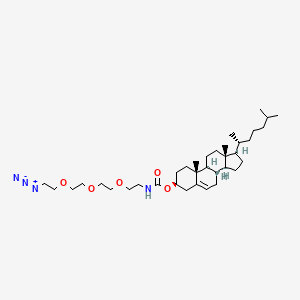
Cholesteryl-TEG azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl-TEG azide is a cholesterol derivative that contains an azide groupThis reaction is widely used in bioconjugation and material science applications due to its high efficiency and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl-TEG azide can be synthesized through a multi-step process. The initial step involves the modification of cholesterol with a fatty acid amide compound. This is followed by cyclohexene cyclization to obtain the desired product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the azide group.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl-TEG azide primarily undergoes the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a type of substitution reaction where the azide group reacts with an alkyne to form a triazole ring .
Common Reagents and Conditions
Reagents: Copper (I) catalyst, alkyne compounds
Major Products
The major product formed from the CuAAC reaction involving this compound is a triazole-linked cholesteryl derivative. This product is often used in bioconjugation applications .
Scientific Research Applications
Cholesteryl-TEG azide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Medicine: Utilized in drug delivery systems to facilitate the uptake of therapeutic agents into cells.
Industry: Applied in material science for the development of functionalized materials with specific properties.
Mechanism of Action
The primary mechanism of action for Cholesteryl-TEG azide involves its participation in the CuAAC reaction. The azide group reacts with an alkyne in the presence of a copper (I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .
Comparison with Similar Compounds
Cholesteryl-TEG azide is unique due to its combination of a cholesterol backbone with an azide group. Similar compounds include:
Cholesteryl azide: Lacks the TEG linker, making it less soluble in aqueous solutions.
Alpha-tocopherol azide: Another lipophilic azide compound used for similar applications but with different solubility and biological properties.
This compound stands out due to its enhanced solubility and versatility in various applications, particularly in bioconjugation and material science .
Properties
Molecular Formula |
C36H62N4O5 |
|---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |
InChI Key |
POWZASPNLQFLJO-MKQVXYPISA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



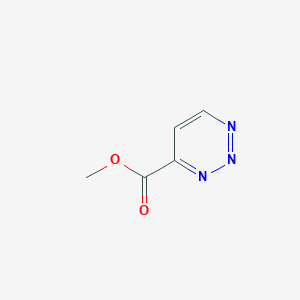

![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)

![[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052871.png)
![[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate](/img/structure/B12052877.png)
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)](/img/structure/B12052881.png)
![5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12052888.png)
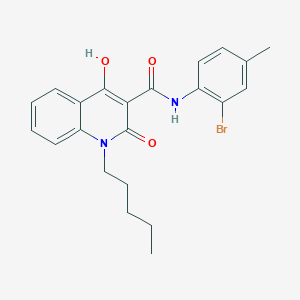
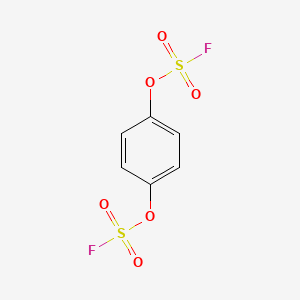
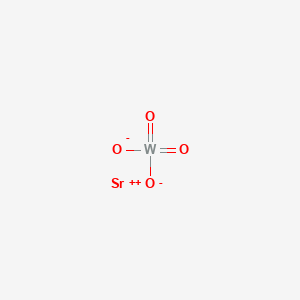
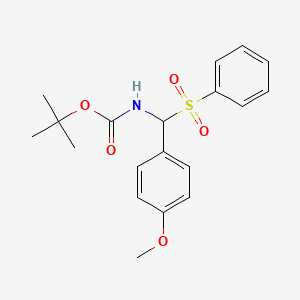
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12052925.png)
